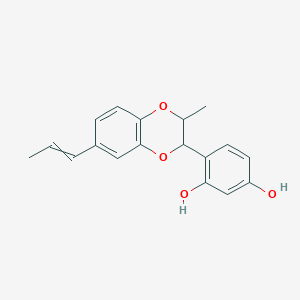
4-(2-Methyl-6-prop-1-enyl-2,3-dihydro-1,4-benzodioxin-3-yl)benzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene is a neolignan, a type of phenylpropanoid, which can be isolated from the aerial parts of Rodgersia podophylla . This compound is known for its unique chemical structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene involves several steps, starting from basic phenylpropanoid units. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be isolated from natural sources such as the fruits of Kadsura longipedunculata .
Industrial Production Methods
Industrial production methods for 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene are not well-established due to its complex structure and the challenges associated with its synthesis. Most of the available compound is obtained through extraction from natural sources.
Analyse Chemischer Reaktionen
Types of Reactions
2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene has several scientific research applications:
Chemistry: It is used as a model compound to study neolignan synthesis and reactivity.
Biology: It is investigated for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Wirkmechanismus
The mechanism of action of 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene involves its interaction with various molecular targets and pathways. It is believed to exert its effects through modulation of oxidative stress and inflammation pathways, although the exact molecular targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lignans: Other lignans such as pinoresinol and secoisolariciresinol share structural similarities with 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene.
Phenylpropanoids: Compounds like eugenol and chavicol are also phenylpropanoids with similar reactivity.
Uniqueness
What sets 2’,4’-Dihydroxy-3,7’:4,8’-diepoxylign-7-ene apart is its unique epoxide groups and the specific arrangement of hydroxyl groups, which contribute to its distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C18H18O4 |
|---|---|
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
4-(2-methyl-6-prop-1-enyl-2,3-dihydro-1,4-benzodioxin-3-yl)benzene-1,3-diol |
InChI |
InChI=1S/C18H18O4/c1-3-4-12-5-8-16-17(9-12)22-18(11(2)21-16)14-7-6-13(19)10-15(14)20/h3-11,18-20H,1-2H3 |
InChI-Schlüssel |
ZSFCGNNMMPZMQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC=CC1=CC2=C(C=C1)OC(C(O2)C3=C(C=C(C=C3)O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


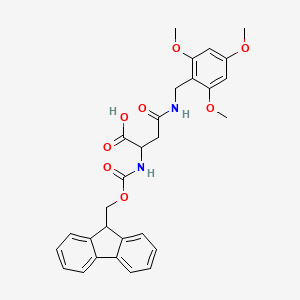
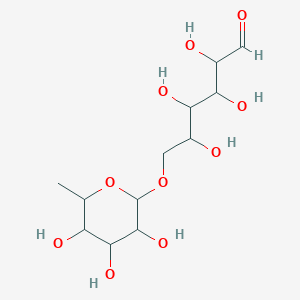
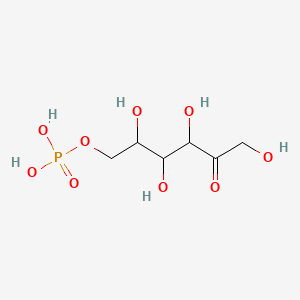
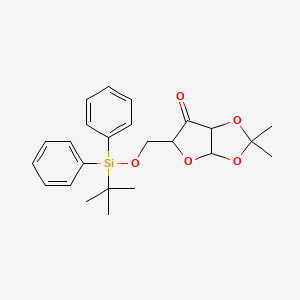
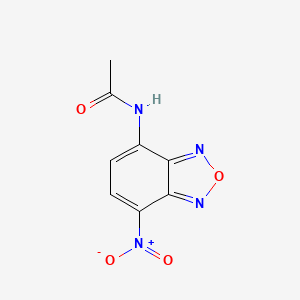

![4-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B13386732.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[[2-(4-propan-2-yloxyphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-yl]oxy]pyrrolidine-2-carboxylic acid](/img/structure/B13386744.png)
![1-(4-Amino-5H-pyrrolo[3,2-d]pyrimidin-7-ylmethyl)-4-methylsulfanylmethyl-pyrrolidin-3-ol](/img/structure/B13386760.png)
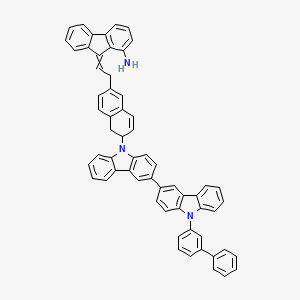
![4-[[4-[[(2-Phenylcyclopropyl)amino]methyl]piperidin-1-yl]methyl]benzoic acid](/img/structure/B13386765.png)
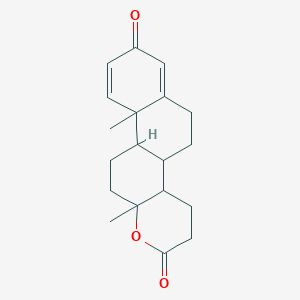
![(3E)-3-[(1-methylindol-2-yl)methylidene]-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B13386774.png)
![12-[2-Cyclohexa-1,5-dien-1-yl-4-[4-(3,5-diphenylphenyl)-2-hexa-1,3,5-trien-3-yl-1,2-dihydro-1,3,5-triazin-6-yl]-6-phenylphenyl]-5-phenylindolo[3,2-c]carbazole](/img/structure/B13386778.png)
